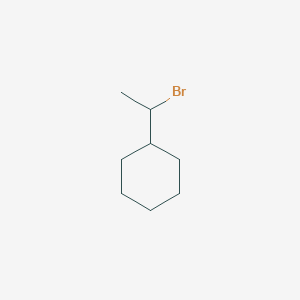

(1-Bromoethyl)cyclohexane

Description

Contextualization of Halogenated Cyclohexane (B81311) Derivatives in Synthetic Strategies

Halogenated cyclohexane derivatives are crucial building blocks in organic synthesis. The presence of a halogen atom on the cyclohexane framework introduces a reactive handle, allowing for the construction of more complex molecular architectures. ontosight.ai These compounds can serve as precursors to a wide range of other functional groups through substitution or elimination reactions. ontosight.ai The specific stereochemistry of the cyclohexane ring, often influencing the reactivity and product distribution, adds another layer of complexity and utility for synthetic chemists. chemistrysteps.comlibretexts.org The applications of these derivatives are widespread, finding use in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.ai

Overview of Alkyl Halide Reactivity in Contemporary Chemical Research

Alkyl halides, a class to which (1-Bromoethyl)cyclohexane belongs, are fundamental electrophiles in organic chemistry. msu.edurutgers.edu Their reactivity is primarily dictated by the nature of the carbon-halogen bond, which is polarized due to the higher electronegativity of the halogen. msu.edurutgers.edu This polarization renders the carbon atom susceptible to attack by nucleophiles. Alkyl halides undergo two main types of reactions: nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). numberanalytics.compatsnap.com The specific pathway taken depends on several factors, including the structure of the alkyl halide (primary, secondary, or tertiary), the nature of the nucleophile/base, the solvent, and the temperature. numberanalytics.comijrpr.com For instance, primary alkyl halides generally favor SN2 reactions, while tertiary alkyl halides are more prone to SN1 and E1 reactions. numberanalytics.compatsnap.com As a secondary alkyl halide, this compound can undergo both substitution and elimination, and the reaction conditions can be tuned to favor one over the other. pearson.com

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are essential for its handling and application in synthesis.

| Property | Value |

| Molecular Formula | C8H15Br |

| Molecular Weight | 191.11 g/mol nih.gov |

| Boiling Point | 70-71 °C at 6 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| IUPAC Name | 1-bromoethylcyclohexane nih.gov |

| CAS Number | 1073-42-3 nih.govchemicalbook.com |

This data is compiled from multiple sources and may represent a range of reported values.

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound.

From 1-Cyclohexylethanol (B74718)

A common laboratory-scale synthesis involves the treatment of 1-cyclohexylethanol with a brominating agent. The use of phosphorus tribromide (PBr₃) is an effective method for converting the secondary alcohol into the corresponding alkyl bromide. vaia.com This reaction typically proceeds with good yield. vaia.com Another approach involves treating 1-cyclohexylethanol with concentrated aqueous hydrobromic acid. vaia.com

From Vinylcyclohexane (B147605)

An alternative synthesis involves the addition of hydrogen bromide (HBr) across the double bond of vinylcyclohexane. This reaction follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon, yielding this compound.

Reactivity and Chemical Transformations

The bromine atom in this compound is a good leaving group, making the compound susceptible to a variety of nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions where the bromide ion is replaced by a nucleophile. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. pearson.com For example, reaction with alkoxides can lead to the formation of ethers. vulcanchem.com The choice of a strong, unhindered nucleophile and a polar aprotic solvent would favor an SN2 pathway. numberanalytics.com Conversely, a weak nucleophile in a polar protic solvent would favor an SN1 mechanism. numberanalytics.compearson.com

Elimination Reactions

When treated with a strong base, this compound can undergo elimination reactions to form alkenes. libretexts.org The major product of the elimination is often predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. pearson.com However, the use of a sterically hindered base, such as potassium tert-butoxide, can lead to the formation of the less substituted Hofmann product. quimicaorganica.org The stereochemistry of the cyclohexane ring can also play a significant role in the regioselectivity of the elimination. chemistrysteps.comlibretexts.org

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic methods. While detailed spectra are beyond the scope of this article, typical spectroscopic data would include ¹H NMR and ¹³C NMR spectroscopy, which would show characteristic signals for the cyclohexyl and bromoethyl groups. Infrared (IR) spectroscopy would reveal the presence of C-H and C-Br bonds.

Propriétés

IUPAC Name |

1-bromoethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGXAQIAUFEJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513495 | |

| Record name | (1-Bromoethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-42-3 | |

| Record name | (1-Bromoethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-bromoethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromoethyl Cyclohexane

Synthesis via Alcohol Functional Group Transformation

A primary route to (1-Bromoethyl)cyclohexane involves the conversion of the hydroxyl group of 1-Cyclohexylethanol (B74718) into a bromine substituent. This transformation can be effectively carried out using reagents such as hydrogen bromide or phosphorus tribromide.

Conversion of 1-Cyclohexylethanol with Hydrogen Bromide

The reaction of 1-Cyclohexylethanol with a strong acid like concentrated aqueous hydrogen bromide (HBr) is a common method for synthesizing this compound. askfilo.com This reaction proceeds through a nucleophilic substitution mechanism.

The reaction of 1-cyclohexylethanol, a secondary alcohol, with HBr follows an S(_N)1 mechanism, which involves the formation of a carbocation intermediate. The steps are as follows:

Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is first protonated by the hydrogen bromide. This converts the poor leaving group (-OH) into a good leaving group (H₂O). askfilo.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation on the carbon atom attached to the cyclohexyl ring. askfilo.com

Nucleophilic Attack: The bromide ion (Br⁻), a nucleophile, then attacks the electrophilic carbocation, forming the final product, this compound. askfilo.com

It is worth noting that in some cases, rearrangement of the secondary carbocation to a more stable tertiary carbocation can occur, leading to the formation of 1-bromo-1-ethylcyclohexane (B14745128) as a major product. askfilo.comchegg.com

Utilization of Phosphorus Tribromide for Hydroxyl Activation

To achieve a good yield of this compound from 1-Cyclohexylethanol, phosphorus tribromide (PBr₃) is an effective reagent. askfilo.comvaia.com This method is often preferred as it can minimize the carbocation rearrangements that can occur when using hydrogen halides. masterorganicchemistry.com

The reaction with PBr₃ typically proceeds via an S(_N)2 mechanism. byjus.com The hydroxyl group's oxygen atom attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion. This forms an intermediate where the oxygen is bonded to a PBr₂ moiety, making it an excellent leaving group. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom in a backside attack and displacing the leaving group. masterorganicchemistry.com This mechanism generally leads to an inversion of stereochemistry if the carbon center is chiral. byjus.com

Synthesis through Addition Reactions to Unsaturated Systems

This compound can also be synthesized by the addition of hydrogen bromide to unsaturated precursors like ethylidenecyclohexane (B92872) and vinyl cyclohexane (B81311). These reactions are governed by the principles of electrophilic addition.

Hydrobromination of Ethylidenecyclohexane

The addition of hydrogen bromide (HBr) to ethylidenecyclohexane is a direct method for the preparation of this compound. This reaction is an example of electrophilic addition to an alkene. The regioselectivity of this addition is a key consideration. In the absence of peroxides, the reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon, which in this case would lead to the desired product. However, in the presence of peroxides (ROOR), the addition of HBr proceeds via a free-radical mechanism, leading to anti-Markovnikov addition. chegg.comchegg.com

| Reactant | Reagent | Conditions | Major Product |

| Ethylidenecyclohexane | HBr | No Peroxides | This compound |

| Ethylidenecyclohexane | HBr | ROOR (Peroxides) | (Bromomethyl)cyclohexylmethane |

Regioselective Addition of Hydrogen Bromide to Vinyl Cyclohexane

The hydrobromination of vinyl cyclohexane presents another route to this compound. The addition of HBr to vinyl cyclohexane follows Markovnikov's rule, where the bromine atom attaches to the more substituted carbon atom of the double bond. This regioselectivity is due to the formation of the more stable secondary carbocation intermediate at the carbon adjacent to the cyclohexane ring during the reaction mechanism.

The synthesis can be achieved by first preparing vinylcyclohexane (B147605) through the acid-catalyzed dehydration of 1-cyclohexylethanol. The resulting vinylcyclohexane is then treated with a solution of HBr in acetic acid at low temperatures (0–5°C) to yield this compound.

| Reactant | Reagent | Key Principle | Product |

| Vinyl Cyclohexane | HBr | Markovnikov's Rule | This compound |

Reaction Mechanisms and Reactivity Profiles of 1 Bromoethyl Cyclohexane

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions of (1-bromoethyl)cyclohexane involve the replacement of the bromine atom, a good leaving group, by a nucleophile. pearson.com These reactions can proceed through different mechanisms, primarily the SN1 pathway in polar protic solvents.

Solvolysis Reactions in Protic Media (e.g., Methanol)

When this compound is heated in a polar protic solvent like methanol (B129727), it undergoes a solvolysis reaction where the solvent acts as the nucleophile. pearson.comyoutube.com This process typically follows an SN1 and E1 mechanistic pathway. pearson.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. libretexts.org

Formation of a Carbocation: The first and rate-determining step involves the slow ionization of the C-Br bond to form a secondary carbocation intermediate and a bromide ion. pearson.comlibretexts.org The polar protic solvent, methanol, facilitates this step by solvating both the forming carbocation and the leaving bromide ion. The secondary carbocation is stabilized by hyperconjugation and inductive effects from the adjacent alkyl groups. pearson.com

Nucleophilic Attack: The methanol molecule, acting as a nucleophile, then attacks the planar carbocation. pearson.com This attack can occur from either face of the carbocation.

Deprotonation: A final, rapid deprotonation of the resulting oxonium ion by another methanol molecule (acting as a base) yields the ether product and a protonated methanol molecule.

Since the carbocation intermediate is trigonal planar, the nucleophilic attack by methanol can occur from either the top or bottom face. pearson.com If the starting this compound is chiral, this would lead to a mixture of stereoisomeric ether products, specifically a racemic or near-racemic mixture of retention and inversion of configuration. pearson.comyoutube.com However, the formation of an intimate ion pair between the carbocation and the departing bromide ion can sometimes shield one face of the carbocation, leading to a slight excess of the inversion product. youtube.com

General Nucleophilic Displacement Reactions

This compound can also react with a variety of other nucleophiles in displacement reactions. vulcanchem.com The mechanism of these reactions, whether SN1 or SN2, is influenced by the strength of the nucleophile and the solvent.

With strong, unhindered nucleophiles in polar aprotic solvents, the SN2 mechanism may be favored.

However, given that this compound is a secondary halide, SN1 reactions are common, especially with weak nucleophiles in protic solvents. vulcanchem.com

Examples of nucleophiles that can displace the bromide include:

Alkoxides to form ethers vulcanchem.com

Amines to form substituted amines vulcanchem.com

Elimination Pathways

In conjunction with substitution reactions, this compound also undergoes elimination reactions, particularly under conditions that favor carbocation formation.

Unimolecular Elimination (E1) Mechanism and Carbocation Intermediates

The E1 (Elimination Unimolecular) mechanism proceeds concurrently with the SN1 mechanism as they share the same initial carbocation formation step. vaia.comsaskoer.ca

Carbocation Formation: This is the same rate-determining step as in the SN1 pathway, where the C-Br bond breaks to form a secondary carbocation. libretexts.orgvaia.com

Deprotonation: In the second step, a weak base (in the case of solvolysis, a solvent molecule like methanol) removes a proton from a carbon atom adjacent (β-carbon) to the carbocationic center. vaia.comsaskoer.ca The electrons from the C-H bond then form a new π-bond, resulting in an alkene. vaia.com

Because there are different β-hydrogens that can be removed, a mixture of alkene products can be formed. pearson.com According to Zaitsev's rule, the major product will be the most stable, most substituted alkene. saskoer.ca For this compound, this would lead to the formation of 1-ethylidenecyclohexane and 1-ethylcyclohexene (B74122). The formation of the more stable, trisubstituted 1-ethylcyclohexene is generally favored over the disubstituted 1-ethylidenecyclohexane.

The E1 mechanism, unlike the E2 mechanism, does not have a strict geometric requirement for the orientation of the leaving group and the proton being removed. chemistrysteps.com This is because the leaving group has already departed in the first step. chemistrysteps.com

Regioselectivity of Alkene Products Governed by Zaitsev's Rulepearson.compearson.comlibretexts.org

In elimination reactions of this compound, the regioselectivity of the resulting alkene products is generally governed by Zaitsev's rule. pearson.compearson.comlibretexts.org This rule posits that when multiple constitutional isomers can be formed, the major product will be the more substituted, and therefore more stable, alkene. libretexts.orgmasterorganicchemistry.com

For this compound, elimination of hydrogen bromide can result in the formation of two primary alkene products: 1-ethylidenecyclohexane and vinylcyclohexane (B147605). According to Zaitsev's rule, the thermodynamically more stable 1-ethylidenecyclohexane, which is a trisubstituted alkene, is expected to be the major product over the less substituted vinylcyclohexane. The increased stability of the more substituted alkene is attributed to hyperconjugation. pearson.com

The reaction conditions, particularly the choice of base, can influence the product distribution. While smaller, strong bases tend to favor the Zaitsev product, the use of sterically hindered bases can lead to the formation of the Hofmann product (the less substituted alkene) as the major isomer. masterorganicchemistry.com

Table 1: Predicted Alkene Products from the Elimination of this compound based on Zaitsev's Rule

| Product Name | Structure | Substitution Pattern | Predicted Outcome |

| 1-Ethylidenecyclohexane | Trisubstituted | Major Product | |

| Vinylcyclohexane | Disubstituted | Minor Product |

Bimolecular Elimination (E2) Mechanism and Stereochemical Requirementslibretexts.orgnih.govuni-muenchen.de

The bimolecular elimination (E2) reaction of this compound is a concerted process where the removal of a proton by a base and the departure of the bromide leaving group occur in a single step. acs.org A critical stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being abstracted and the leaving group. nih.govuni-muenchen.de

In the context of the cyclohexane (B81311) ring, this translates to a requirement for both the hydrogen atom on the adjacent carbon and the bromine atom to be in axial positions. nih.govuni-muenchen.deacs.org This diaxial arrangement allows for the optimal orbital overlap necessary for the smooth formation of the new pi bond. nih.gov

This stereochemical constraint can have a profound impact on the regioselectivity of the elimination, sometimes overriding Zaitsev's rule. nih.govacs.org If the conformation required to eliminate towards the more substituted alkene (the Zaitsev product) is energetically unfavorable, the reaction may proceed through a different pathway to yield the less substituted alkene (the Hofmann product) if that pathway allows for the necessary anti-periplanar geometry. For this compound, the specific conformation of the cyclohexane ring and the relative energies of the transition states leading to the different alkene products will ultimately determine the product distribution in an E2 reaction.

Mechanistic Competition between Substitution and Eliminationpearson.comacs.orglibretexts.org

This compound, as a secondary alkyl halide, is susceptible to both substitution (SN1 and SN2) and elimination (E1 and E2) reactions, and these pathways often compete. pearson.comlibretexts.org The outcome of the reaction is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature. libretexts.org

For instance, when this compound is heated in methanol, a mixture of products is observed, including both substitution (ethers) and elimination (alkenes) products. acs.org In this scenario, methanol can act as both a nucleophile in a substitution reaction and a base in an elimination reaction.

Several factors influence whether substitution or elimination is the major pathway:

Nature of the Nucleophile/Base: Strong, sterically hindered bases favor elimination, while good nucleophiles that are weak bases favor substitution. libretexts.org

Substrate Structure: As a secondary halide, this compound is prone to both types of reactions. Increased steric hindrance around the reaction center can favor elimination. libretexts.org

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and are more entropically favored. pearson.com

Table 2: Factors Influencing the Competition Between Substitution and Elimination for this compound

| Factor | Favors Substitution (SN1/SN2) | Favors Elimination (E1/E2) |

| Reagent | Good nucleophile, weak base (e.g., I⁻, Br⁻) | Strong, non-nucleophilic base (e.g., t-BuOK) |

| Solvent | Polar aprotic (for SN2), Polar protic (for SN1) | Less polar solvents can favor E2 |

| Temperature | Lower temperatures | Higher temperatures |

Advanced Organometallic and Cross-Coupling Reactions

This compound can also participate in a variety of organometallic and cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.

Reactivity with Organomagnesium Halides (Grignard Reagents)libretexts.orgrsc.org

This compound can be used to prepare a Grignard reagent by reacting it with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran. libretexts.org This reaction transforms the electrophilic carbon of the C-Br bond into a nucleophilic carbon in the C-MgBr bond.

The resulting Grignard reagent, (cyclohexylethyl)magnesium bromide, is a potent nucleophile and a strong base. It can react with a wide range of electrophiles, most notably carbonyl compounds such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. masterorganicchemistry.comrsc.org For example, reaction with an aldehyde followed by an acidic workup will yield a secondary alcohol.

Table 3: Representative Grignard Reaction of this compound

| Reactant 1 | Reactant 2 | Product |

| This compound + Mg | Formaldehyde (H₂CO) | 1-Cyclohexylpropan-2-ol |

| This compound + Mg | Acetone ((CH₃)₂CO) | 2-Cyclohexyl-3-methylbutan-2-ol |

Transition Metal-Catalyzed Cross-Couplings with Aryl Substratesacs.orgresearchgate.net

This compound can serve as a substrate in transition metal-catalyzed cross-coupling reactions, enabling the formation of a C(sp³)-C(sp²) bond with aryl partners. These reactions are typically catalyzed by complexes of metals such as palladium, nickel, or early transition metals. acs.orgresearchgate.net

While the direct cross-coupling of secondary alkyl halides with aryl partners can be challenging, recent advances in catalyst design have expanded the scope of these transformations. For instance, early transition metal complexes have been shown to catalyze alkyl-alkyl cross-coupling reactions, and similar reactivity can be anticipated with aryl substrates under appropriate conditions. researchgate.net

Table 4: Generalized Transition Metal-Catalyzed Cross-Coupling of this compound with an Aryl Substrate

| This compound | Aryl Coupling Partner (e.g., Arylboronic acid) | Catalyst System | Product |

| Ar-B(OH)₂ | Pd(0) or Ni(0) complex with appropriate ligands and base | 1-(1-Aryl)ethylcyclohexane |

The mechanism of transition metal-catalyzed cross-coupling reactions involving alkyl halides can be complex and may involve the formation of radical intermediates. researchgate.net In the case of reactions catalyzed by certain early transition metal complexes, evidence suggests the participation of alkyl radicals. researchgate.net

For example, in the context of an early transition metal-catalyzed alkyl-alkyl coupling, the involvement of an alkyl radical derived from a substrate analogous to this compound was supported by radical trapping experiments using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). researchgate.net The observation of racemization at the stereocenter of the cross-coupled product further corroborates the intermediacy of a planar alkyl radical. researchgate.net These findings suggest that cross-coupling reactions of this compound with aryl substrates, particularly those catalyzed by certain transition metals, may proceed through a pathway involving the generation of a (1-cyclohexylethyl) radical.

Diastereoconvergent Reaction Outcomes

The stereochemical outcome of reactions at the chiral center of this compound is a critical aspect of its reactivity, particularly in the context of modern synthetic methodologies aiming for high levels of stereocontrol. Diastereoconvergent reactions, in which a racemic starting material is converted into a single diastereomer of the product, represent a powerful strategy in organic synthesis. This is often achieved through the use of chiral catalysts that can control the stereochemistry of the product regardless of the starting material's configuration.

In the case of secondary alkyl halides like this compound, nickel-catalyzed cross-coupling reactions have emerged as a prominent method for achieving stereoconvergence. organic-chemistry.orgacs.org These reactions typically involve the formation of an alkyl radical intermediate. The generation of this radical intermediate from both enantiomers of the racemic starting material allows for a subsequent enantioselective or diastereoselective bond formation, funneled through a chiral catalyst. nih.govresearchgate.net

Detailed research into the stereoconvergent Negishi cross-coupling of racemic secondary benzylic halides has provided a foundational understanding of the mechanisms at play. organic-chemistry.org These studies demonstrate that chiral nickel complexes are effective in transforming both enantiomers of a racemic starting material into a single enantiomer of the product. organic-chemistry.org This process is highly relevant to this compound due to the similar electronic nature of the benzylic and cyclohexylethyl positions.

While specific studies detailing diastereoconvergent reactions of this compound are not extensively documented in publicly available literature, the behavior of closely related analogs provides significant insight. For instance, the nickel-catalyzed cross-coupling of the acyclic analog, 1-(1-bromoethyl)-4-methylbenzene, with organozinc reagents has been investigated. acs.orgnih.gov This reaction, which is a type of stereoconvergent process, was found to yield the coupled product with a modest level of enantioselectivity. acs.orgnih.gov This outcome underscores the principle that a chiral catalyst can influence the stereochemical course of the reaction, even if high selectivity is not achieved in all cases.

The general mechanism for such nickel-catalyzed stereoconvergent cross-couplings is thought to proceed through a catalytic cycle that can involve Ni(I)/Ni(III) intermediates. acs.org This is distinct from the more traditional Ni(0)/Ni(II) cycle often proposed for cross-coupling reactions. rsc.org The ability of the chiral ligand to control the stereochemistry of the product is central to achieving a diastereoconvergent outcome.

The findings from related systems strongly suggest that this compound would be a viable substrate for diastereoconvergent transformations. The key to achieving high diastereoselectivity would lie in the careful selection of the chiral ligand, the nickel precursor, and the reaction conditions. The data from the cross-coupling of its analog is presented below.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| 1-(1-bromoethyl)-4-methylbenzene (racemic) | Primary organozinc reagent | Ni catalyst with chiral ligand L38 | Chiral indane derivative | Modest enantioselectivity | acs.org |

Stereochemical Investigations of 1 Bromoethyl Cyclohexane and Its Derivatives

Chirality and Stereoisomerism in Reaction Products

The stereochemical outcomes of reactions involving (1-Bromoethyl)cyclohexane are dictated by the reaction mechanism. Both substitution and elimination reactions can lead to a variety of stereoisomeric products, including enantiomers, diastereomers, and geometric isomers.

Enantiomeric Ratio Analysis in Substitution Products

Substitution reactions of this compound, particularly under solvolysis conditions, provide a clear example of how reaction intermediates determine the stereochemistry of the products. When this compound is heated in a polar protic solvent such as methanol (B129727), it undergoes a first-order nucleophilic substitution (SN1) reaction. pearson.com

The initial and rate-determining step is the departure of the bromide leaving group to form a secondary carbocation. pearson.com This carbocation intermediate is planar and achiral. As a result, the subsequent nucleophilic attack by methanol can occur with equal probability from either face of the carbocation. This non-selective attack leads to the formation of two enantiomers of the product, (1-methoxyethyl)cyclohexane, in equal amounts. The resulting product mixture is racemic, having an enantiomeric ratio of 1:1.

Table 1: Enantiomeric Outcome of SN1 Solvolysis

| Starting Material | Intermediate | Product Mixture | Enantiomeric Ratio |

|---|---|---|---|

| This compound | Planar Carbocation | (R)- and (S)-(1-methoxyethyl)cyclohexane | 1:1 (Racemic) |

Diastereomeric and Geometric Isomer Formation in Elimination Reactions

Elimination reactions of this compound can produce a mixture of alkene isomers, the distribution of which depends heavily on the reaction conditions and the specific mechanism (E1 or E2).

Under first-order elimination (E1) conditions, which often compete with SN1 reactions, the same planar carbocation intermediate is formed. pearson.com A base, such as methanol, can then abstract a proton from a carbon atom adjacent (beta) to the carbocation center. In the case of this compound, there are beta-hydrogens on both the cyclohexane (B81311) ring and the ethyl side chain. This leads to the formation of multiple constitutional and geometric isomers. According to Zaitsev's rule, the most stable, more substituted alkene is typically the major product. pearson.com

In contrast, the second-order elimination (E2) reaction is stereospecific and requires a specific geometric arrangement known as anti-periplanar geometry, where the hydrogen to be removed and the leaving group are in the same plane and oriented at a 180° angle to each other. saskoer.ca In cyclohexane systems, this translates to a requirement that both the leaving group and the beta-hydrogen must be in axial positions. libretexts.orgmasterorganicchemistry.com This strict conformational requirement means that the structure of the starting material dictates which diastereomeric or geometric isomers can be formed. iitk.ac.in For example, elimination from one diastereomer of a substituted this compound might yield a different alkene product than its corresponding diastereomer because different beta-hydrogens are available in the required axial orientation.

Table 2: Potential Isomeric Products from Elimination of this compound

| Reaction Type | Key Intermediate/Requirement | Possible Products | Stereoisomer Types |

|---|---|---|---|

| E1 Elimination | Planar Carbocation | 1-Ethylcyclohex-1-ene, Ethylidenecyclohexane (B92872) | Constitutional Isomers |

| E2 Elimination | Anti-periplanar (trans-diaxial) geometry | Specific alkene isomer determined by substrate's conformation | Diastereomers, Geometric Isomers |

Impact of Substrate Stereochemistry on Reaction Stereoselectivity

The inherent chirality and conformational dynamics of the this compound scaffold play a critical role in directing the stereochemical course of certain advanced organic reactions.

Stereochemical Control in Metal-Catalyzed Cross-Couplings

In recent years, significant progress has been made in transition-metal-catalyzed cross-coupling reactions that can control the stereochemistry at a C(sp³)-hybridized carbon center. researchgate.net These reactions can be broadly categorized as either stereoconvergent, where a racemic starting material is converted to a single enantioenriched product, or stereospecific, where the stereochemistry of the starting material directly determines the stereochemistry of the product. acs.org

For a substrate like this compound, stereospecific cross-coupling reactions are of particular interest. In these processes, which often employ nickel or palladium catalysts, an enantioenriched sample of this compound can be coupled with an organometallic reagent (e.g., an organozinc or Grignard reagent) to form a new carbon-carbon bond. acs.orgnih.gov The reaction proceeds with a high degree of fidelity, meaning that if the starting material is, for instance, the (R)-enantiomer, the product will also predominantly have the R-configuration. This stereospecificity implies that the reaction mechanism, likely a polar, two-electron oxidative addition, avoids the formation of radical intermediates which would lead to racemization. acs.org The ability to transfer chirality from the substrate to the product is a powerful tool in asymmetric synthesis.

Table 3: Stereospecificity in a Hypothetical Ni-Catalyzed Cross-Coupling

| Substrate | Enantiomeric Excess (ee) of Substrate | Coupling Partner | Product | Enantiomeric Specificity (es) |

|---|---|---|---|---|

| (R)-(1-Bromoethyl)cyclohexane | 95% ee | Alkyl-ZnBr | (R)-Alkyl(ethyl)cyclohexane | >95% |

| (S)-(1-Bromoethyl)cyclohexane | 95% ee | Alkyl-ZnBr | (S)-Alkyl(ethyl)cyclohexane | >95% |

Conformational Effects in Cyclohexane Ring Systems on Reactivity

The reactivity of this compound is profoundly influenced by the conformational preferences of the cyclohexane ring. The ring predominantly exists in a low-energy chair conformation to minimize angular and torsional strain. fiveable.me In a substituted cyclohexane, the substituent group, in this case, the 1-bromoethyl group, can occupy either an axial or an equatorial position. These two conformers are in rapid equilibrium via a process called a ring flip.

Generally, a substituent is more stable in the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). However, certain reactions, most notably the E2 elimination, have strict stereoelectronic requirements. The E2 mechanism requires an anti-periplanar arrangement between the leaving group and a beta-hydrogen, which in a cyclohexane ring means both must be in axial positions. masterorganicchemistry.comiitk.ac.in

Table 4: Conformational Effects on E2 Reactivity

| Conformer | Position of -(CH(Br)CH₃) Group | Relative Stability | Requirement for E2 | Reactivity in E2 |

|---|---|---|---|---|

| A | Equatorial | More Stable | Not met | Unreactive |

| B | Axial | Less Stable | Met (with axial β-H) | Reactive |

Spectroscopic Characterization in Mechanistic and Structural Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and splitting patterns of the signals, the precise structure of (1-Bromoethyl)cyclohexane can be confirmed.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons in different chemical environments will give rise to distinct signals. The presence of a chiral center at the carbon bearing the bromine atom makes the two faces of the cyclohexane (B81311) ring diastereotopic, which can lead to more complex spectra than in simpler substituted cyclohexanes.

The key expected signals are:

A doublet for the three protons of the methyl group (-CH₃), coupled to the adjacent methine proton.

A quartet for the methine proton on the ethyl group (-CHBr), coupled to the three protons of the methyl group. This signal would be shifted downfield due to the deshielding effect of the adjacent electronegative bromine atom.

A complex pattern of multiplets for the eleven protons of the cyclohexane ring. The methine proton at the point of substitution (C1) would be distinct, while the remaining ten methylene (B1212753) protons (-CH₂) would show complex splitting due to their fixed chair conformations and diastereotopic nature.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

|---|---|---|

| -CH(Br)CH ₃ | ~1.7-1.9 | Doublet (d) |

| -CH (Br)CH₃ | ~4.0-4.3 | Quartet (q) |

| Cyclohexyl-H 1 | ~1.8-2.1 | Multiplet (m) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. uni-freiburg.de For this compound, eight distinct signals are expected in a proton-decoupled spectrum. The introduction of the chiral bromoethyl group means that all six carbons of the cyclohexane ring are chemically non-equivalent. docbrown.info

The expected chemical shifts are:

The carbon atom bonded to the bromine (C HBr) will appear significantly downfield.

The carbon atom of the methyl group (-C H₃) will be found in the aliphatic region.

Six separate signals for the cyclohexane ring carbons, with the carbon atom at the point of substitution (C1) being the most downfield of the ring carbons. The chemical shifts of the other ring carbons (C2-C6) will vary based on their distance from the substituent. chemicalbook.com

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH(Br)C H₃ | ~20-25 |

| -C H(Br)CH₃ | ~55-65 |

| C 1 (Cyclohexyl) | ~45-55 |

| C 2, C 6 (Cyclohexyl) | ~30-35 |

| C 3, C 5 (Cyclohexyl) | ~25-30 |

| C 4 (Cyclohexyl) | ~25 |

Role of Infrared (IR) Spectroscopy in Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. Each type of bond absorbs infrared radiation at a characteristic frequency.

Functional Group Identification

The IR spectrum of this compound is expected to be relatively simple, dominated by absorptions corresponding to its alkane and alkyl halide components.

C-H Stretching: Strong, sharp peaks in the range of 2850-2960 cm⁻¹ are characteristic of sp³ C-H bonds in the cyclohexane ring and the ethyl group. nih.gov

C-H Bending: Absorptions around 1450 cm⁻¹ correspond to the scissoring and bending vibrations of the -CH₂- and -CH₃- groups. nih.gov

C-Br Stretching: A key absorption for this molecule is the C-Br stretch. This bond vibration typically appears in the fingerprint region of the spectrum, generally between 500 and 680 cm⁻¹. The presence of a peak in this region is strong evidence for the bromo- substituent. nist.gov

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Alkane | C-H Stretch | 2850 - 2960 |

| Alkane | C-H Bend | ~1450 |

Reaction Monitoring

IR spectroscopy is an effective tool for monitoring the progress of a chemical reaction by observing the disappearance of reactant-specific functional group absorptions and the appearance of product-specific ones. youtube.com

A relevant example is the solvolysis of this compound when heated in methanol (B129727). pearson.com This reaction can proceed through competing substitution (Sₙ1) and elimination (E1) pathways.

Monitoring Reactant Consumption: The progress of the reaction can be tracked by monitoring the decrease in the intensity of the C-Br stretching band (500-680 cm⁻¹). youtube.com

Identifying Substitution Product: If the reaction proceeds via an Sₙ1 mechanism, (1-Methoxyethyl)cyclohexane will be formed. The appearance of a strong C-O stretching band, typically in the 1050-1150 cm⁻¹ region, would indicate the formation of the ether product.

Identifying Elimination Product: If the E1 pathway is followed, elimination of HBr will lead to the formation of vinylcyclohexane (B147605) and/or ethylidenecyclohexane (B92872). The formation of these alkene products would be signaled by the appearance of a C=C stretching absorption around 1640-1680 cm⁻¹ and a vinylic =C-H stretching absorption above 3000 cm⁻¹. pearson.com

By periodically taking samples from the reaction mixture and analyzing them with IR spectroscopy, a chemist can determine the extent of the reaction and identify the major products being formed. rsc.org

Computational Chemistry Studies of 1 Bromoethyl Cyclohexane

Theoretical Elucidation of Reaction Pathways and Transition States

The theoretical study of (1-Bromoethyl)cyclohexane's reactivity primarily focuses on nucleophilic substitution (S(_N)1) and elimination (E1) reactions, which are characteristic of secondary alkyl halides in polar protic solvents. pearson.compearson.com Computational methods, particularly Density Functional Theory (DFT) and ab initio techniques like Møller-Plesset perturbation theory (MP2), are employed to map the potential energy surfaces for these transformations. mun.caresearchgate.net

The central feature of both S(_N)1 and E1 pathways is the formation of a carbocation intermediate, in this case, the (1-cyclohexyl)ethyl cation, resulting from the cleavage of the carbon-bromine bond. Computational models can precisely calculate the energy required for this initial, rate-determining step. mun.ca Following the formation of the carbocation, the reaction can diverge. In the S(_N)1 pathway, a nucleophile (such as a methanol (B129727) solvent molecule) attacks the carbocationic center. In the E1 pathway, a base (which can also be the solvent) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene. Zaitsev's rule predicts that the more substituted alkene, 1-ethylidenecyclohexane, would be the major elimination product over vinylcyclohexane (B147605) due to its greater thermodynamic stability. pearson.com

Computational chemists use sophisticated algorithms to locate the transition state structures for each step of these pathways. psu.edu A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial information about the bonding changes occurring during the reaction. For instance, the transition state for the initial C-Br bond cleavage would show an elongated C-Br bond distance. Techniques such as Intrinsic Reaction Coordinate (IRC) analysis are then used to verify that the located transition state correctly connects the reactant this compound with the carbocation intermediate. mun.ca These theoretical elucidations allow for a detailed, step-by-step visualization of the reaction mechanism, revealing the electronic and geometric changes that govern the compound's reactivity.

Quantum Chemical Calculations of Conformational Preferences

The conformational landscape of this compound is dictated by the geometry of the cyclohexane (B81311) ring and the orientation of the 1-bromoethyl substituent. The cyclohexane ring predominantly adopts a stable chair conformation. science.gov The substituent can be attached in one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

Quantum chemical calculations are instrumental in determining the relative stabilities of these conformers. dntb.gov.ua For virtually all monosubstituted cyclohexanes, the equatorial conformer is thermodynamically preferred over the axial conformer to minimize steric hindrance, specifically 1,3-diaxial interactions. nih.gov The energy difference between the axial and equatorial conformers is known as the A-value. nih.gov Given the steric bulk of the 1-bromoethyl group, a significant preference for the equatorial position is expected.

High-level computational methods, including CCSD(T) and MP2, in conjunction with large basis sets like the aug-cc-pVTZ, provide accurate energy differences. rais.ismst.edu Natural Bond Orbital (NBO) analysis is often used to dissect the underlying electronic factors, revealing that the stability of the equatorial conformer is primarily due to the avoidance of steric repulsion, while axial conformers can sometimes be stabilized by electrostatic or hyperconjugative effects in other molecules. nih.govrais.is

While specific computational data for this compound is not abundant in the literature, the principles are well-established from studies of related molecules. The table below presents computationally derived conformational energy differences (A-values) for various substituents on a cyclohexane ring, illustrating the general trend.

Table 1: Calculated Conformational Energies (A-Values) for Selected Cyclohexane Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Substituent | Computational Method | Basis Set | ΔE (axial - equatorial) (kcal/mol) | Reference |

|---|---|---|---|---|

| -F | CCSD(T) | CBS Limit | 0.20 | mst.edu |

| -OH | CCSD(T) | CBS Limit | 0.56 | mst.edu |

| -CH₃ | CCSD(T) | CBS Limit | 0.75 | mst.edu |

Note: A positive value indicates a preference for the equatorial conformer. CBS = Complete Basis Set.

Modeling of Reaction Energetics and Kinetic Parameters

A primary goal of computational chemistry in reaction studies is to quantify the energetics and kinetics that determine product distributions. By modeling the reaction pathways of this compound, it is possible to calculate key parameters that govern its reactivity.

Reaction energetics are described by state functions such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG). researchgate.net Calculations can determine whether the formation of substitution or elimination products is more thermodynamically favorable. For example, computational modeling of the reaction between cyclohexene (B86901) and bromine has shown that the addition reaction is significantly more exothermic than the substitution reaction, thereby favoring the addition product. rowansci.com Similar calculations for the S(_N)1 and E1 reactions of this compound would reveal the relative thermodynamic stabilities of the resulting ether and alkene products.

Kinetic parameters are governed by the activation energy (Ea) or Gibbs free energy of activation (ΔG‡) of the rate-determining step. mun.caresearchgate.net The reaction pathway with the lowest activation barrier is the one that proceeds the fastest. For this compound, this would be the initial heterolytic cleavage of the C-Br bond to form the carbocation intermediate. pearson.com Advanced computational models like Gaussian-n theories (e.g., G3MP2) are specifically designed to yield activation energies and reaction enthalpies with high accuracy, often in excellent agreement with experimental data. mun.ca

Solvent effects are critical and can be incorporated into models through implicit methods, like the Polarizable Continuum Model (PCM), or by including explicit solvent molecules. researchgate.netwikipedia.org Computational studies have demonstrated that polar solvents can dramatically lower activation barriers. researchgate.net Modeling the solvolysis of this compound in a solvent like methanol would require these considerations to accurately predict reaction rates.

Table 2: Illustrative Calculated Energetic Data for a Generic Secondary Alkyl Halide Solvolysis This table is interactive. You can sort the data by clicking on the column headers.

| Reaction Pathway | Parameter | Calculated Value (kcal/mol) | Implication | Reference Concept |

|---|---|---|---|---|

| S(_N)1 | ΔG‡ (Carbocation formation) | +20.5 | Kinetically determining barrier for both pathways | mun.caresearchgate.net |

| S(_N)1 | ΔG‡ (Solvent attack) | +2.1 | Fast subsequent step | psu.edu |

| E1 | ΔG‡ (Proton abstraction) | +3.5 | Higher barrier than solvent attack, but still fast | psu.edu |

| S(_N)1 | ΔG (Overall Reaction) | -5.0 | Thermodynamically favorable substitution product | rowansci.com |

Note: These are hypothetical values for illustrative purposes, based on principles from computational studies on related reactions.

Advanced Research Applications and Derivatization Strategies

Utilization as a Key Intermediate in Complex Organic Synthesis

(1-Bromoethyl)cyclohexane is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the cyclohexylethyl group into larger molecular frameworks. vulcanchem.com The presence of the bromine atom, a good leaving group, makes the compound susceptible to both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. pearson.compearson.com This reactivity is fundamental to its role in constructing complex molecules. numberanalytics.comkhanacademy.org

In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile. For instance, when heated in methanol (B129727), this compound can form ether products through an SN1 mechanism, where methanol acts as the nucleophile. pearson.com This type of reaction is crucial for creating specific linkages in larger synthetic targets.

Elimination reactions of this compound, typically favored by heat and the presence of a base, lead to the formation of alkenes. pearson.com According to Zaitsev's rule, the major product is generally the most substituted, and therefore most stable, alkene. pearson.com These alkenic products can then undergo a wide array of further transformations, such as addition reactions, to build molecular complexity. pearson.compearson.com

The compound's utility is demonstrated in its role as a precursor in the synthesis of various cyclohexane-containing molecules, including polymers and pharmaceuticals. For example, it can be used in reactions with compounds like cyclohexane-1,3-diones to form more complex structures, which are themselves valuable precursors to a wide range of synthetically significant compounds. researchgate.net

A summary of key reactions involving this compound as an intermediate is presented below.

| Reaction Type | Reagents/Conditions | Product Type | Significance in Synthesis |

| Nucleophilic Substitution (SN1/SN2) | Nucleophiles (e.g., ROH, NH2-, CN-) | Ethers, Amines, Nitriles, etc. | Introduction of functional groups and building larger molecules. pearson.com |

| Elimination (E1/E2) | Heat, Base | Alkenes | Creation of double bonds for further functionalization. pearson.com |

| Grignard Reagent Formation | Magnesium (Mg) in ether | Cyclohexylethylmagnesium bromide | Formation of a C-C bond, a fundamental step in many syntheses. |

| Coupling Reactions | Organometallic reagents, Catalysts (e.g., Pd, Cu) | Biaryls, alkyl-aryl compounds | Construction of complex carbon skeletons. organic-chemistry.org |

Exploration in Medicinal Chemistry and Biological Research

The structural motif of a halogenated cycloalkane, as seen in this compound, has drawn interest in medicinal chemistry and biological research. numberanalytics.com While direct therapeutic applications of this compound itself are not established, its derivatives and related compounds are actively investigated for various biological activities.

This compound is a key precursor for synthesizing a variety of potentially bioactive molecules. Its ability to act as an alkylating agent allows for the attachment of the cyclohexylethyl moiety to other chemical scaffolds, a common strategy in drug discovery to explore structure-activity relationships (SAR). researchgate.net The cyclohexane (B81311) ring is a feature in many natural products and pharmaceuticals, and introducing it via intermediates like this compound can lead to novel compounds with desired pharmacological properties. researchgate.netresearchgate.net

For instance, cyclohexane-1,3-dione derivatives are recognized as crucial precursors for a multitude of bioactive compounds, including those with antibacterial, antitumor, anti-inflammatory, and antiviral activities. researchgate.netnih.gov The reaction of this compound or similar alkylating agents with these diones can generate new chemical entities for biological screening. researchgate.net The synthesis of diverse heterocyclic compounds, which form the core of many drugs, often relies on versatile building blocks like halogenated alkanes to introduce specific alkyl groups. nih.govtandfonline.com

Enzyme-catalyzed reactions are a cornerstone of biocatalysis, offering high selectivity and efficiency. vaia.comlibretexts.org Research into these reactions often involves substrates containing halogens. Halogenated compounds can be processed by various enzymes, such as dehalogenases, which catalyze the cleavage of carbon-halogen bonds, and cytochrome P450 enzymes, which can catalyze the oxidation of such substrates. bham.ac.uk

While specific studies focusing on this compound in enzyme-catalyzed reactions are not widely documented, the broader field of research on halogenated substrates is relevant. For example, studies on the biotransformation of brominated flame retardants show that cytochrome P450 enzymes can catalyze oxidative reactions, often starting at the carbon atom adjacent to the bromine. bham.ac.uk The study of how enzymes interact with and metabolize halogenated compounds is critical for understanding the environmental fate of these chemicals and for developing biocatalytic processes for synthesis or bioremediation. The specificity of enzymes allows them to distinguish between similar substrates, a key aspect of their catalytic power. libretexts.org

Halogenated compounds, including those with a cycloalkane structure, are a significant area of research for new therapeutic agents. numberanalytics.compressbooks.pub The presence of a halogen atom can enhance the biological activity of a molecule. mdpi.com

Antimicrobial Properties: Research has demonstrated that various halogenated cycloalkanes possess antimicrobial properties. researchgate.net Studies have shown that compounds with bromine substitutions can exhibit significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli. Halogens like chlorine and iodine are widely used for their bactericidal effects, and incorporating them into organic molecules is a strategy for developing new antimicrobial drugs. nih.govnih.gov The increasing resistance of microbes to existing antibiotics drives the investigation into novel chemical classes, with halogenated cycloalkanes being a promising area of study. researchgate.net

Anticancer Properties: Halogenated molecules have also been investigated for their potential as anticancer agents. numberanalytics.comnih.gov For example, the natural product Halomon, a halogenated monoterpene containing bromine and chlorine, has demonstrated anticancer activity against several human tumor cell lines. pressbooks.pub Halogenated steroids derived from marine sources have also shown confirmed anti-tumor activities. researchgate.netthepharmajournal.com The mechanism often involves the compound acting as an alkylating agent, modifying biological macromolecules like DNA, which can induce cell death in cancer cells. The strategic placement of halogen atoms in a molecule can improve binding affinity to molecular targets, such as protein kinases, making halogenated compounds a focus in the development of targeted cancer therapies. nih.gov

The table below summarizes findings on the biological activities of related halogenated compounds.

| Compound Class | Biological Activity Investigated | Example Organisms/Cell Lines | Potential Mechanism of Action |

| Halogenated Cycloalkanes | Antimicrobial researchgate.net | Staphylococcus aureus, Escherichia coli | Disruption of cellular processes. |

| Halogenated Steroids | Anticancer, Antiviral, Antibacterial researchgate.netthepharmajournal.com | Various human tumor cell lines | Antineoplastic, Antifungal. thepharmajournal.com |

| Halomon (Halogenated Monoterpene) | Anticancer pressbooks.pub | Several human tumor cell lines | Not specified in provided context. |

| Halogenated Spirooxindoles | Anticancer nih.gov | Various human malignancies | Kinase inhibition, disruption of MDM2-p53 interaction. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.